molecular formula C17H21Cl2N5O2S B14083182 tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B14083182
M. Wt: 430.4 g/mol
InChI Key: ZHWFYOKOLFGOLH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its pyrido[3,4-d]pyrimidine core, which is substituted with dichloro and methylthio groups, and a piperazine ring attached to a tert-butyl ester. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Condensation: Acid or base catalysts in solvents like ethanol or methanol.

Major Products Formed

Scientific Research Applications

tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s heterocyclic core allows it to bind to enzymes and receptors, potentially inhibiting their activity. The dichloro and methylthio groups may enhance its binding affinity and specificity .

Properties

Molecular Formula

C17H21Cl2N5O2S

Molecular Weight

430.4 g/mol

IUPAC Name

tert-butyl 4-(6,8-dichloro-2-methylsulfanylpyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H21Cl2N5O2S/c1-17(2,3)26-16(25)24-7-5-23(6-8-24)14-10-9-11(18)20-13(19)12(10)21-15(22-14)27-4/h9H,5-8H2,1-4H3

InChI Key

ZHWFYOKOLFGOLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC3=C(N=C(C=C32)Cl)Cl)SC

Origin of Product

United States

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